molecular formula C17H23N3O B6917224 N-(1-cyclopropylpiperidin-4-yl)-1,3-dihydroisoindole-2-carboxamide

N-(1-cyclopropylpiperidin-4-yl)-1,3-dihydroisoindole-2-carboxamide

Cat. No.: B6917224
M. Wt: 285.4 g/mol
InChI Key: QTLIKJDTNNVQMX-UHFFFAOYSA-N
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Description

N-(1-cyclopropylpiperidin-4-yl)-1,3-dihydroisoindole-2-carboxamide is a complex organic compound that features a cyclopropyl group attached to a piperidine ring, which is further connected to a dihydroisoindole carboxamide structure

Properties

IUPAC Name

N-(1-cyclopropylpiperidin-4-yl)-1,3-dihydroisoindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c21-17(20-11-13-3-1-2-4-14(13)12-20)18-15-7-9-19(10-8-15)16-5-6-16/h1-4,15-16H,5-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTLIKJDTNNVQMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCC(CC2)NC(=O)N3CC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropylpiperidin-4-yl)-1,3-dihydroisoindole-2-carboxamide typically involves multiple steps, starting with the preparation of the cyclopropylpiperidine intermediate. This intermediate can be synthesized through a cyclopropanation reaction, where a suitable piperidine derivative is treated with a cyclopropylating agent under controlled conditions. The resulting cyclopropylpiperidine is then subjected to further reactions to introduce the dihydroisoindole carboxamide moiety. This step often involves the use of coupling reagents and catalysts to facilitate the formation of the desired amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropylpiperidin-4-yl)-1,3-dihydroisoindole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of functional groups with the nucleophile used.

Scientific Research Applications

N-(1-cyclopropylpiperidin-4-yl)-1,3-dihydroisoindole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-cyclopropylpiperidin-4-yl)-1,3-dihydroisoindole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyclopropylpiperidin-4-yl)-1,3-dihydroisoindole-2-carboxamide: shares structural similarities with other piperidine and isoindole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

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